3-(2,4-DICHLORO-PHENYL)-2-METHYL-ACRYLIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-DICHLORO-PHENYL)-2-METHYL-ACRYLIC ACID is an organic compound with the molecular formula C10H8Cl2O2 and a molecular weight of 231.07 g/mol. This compound is characterized by the presence of a methacrylic acid moiety substituted with a 2,4-dichlorophenyl group. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-DICHLORO-PHENYL)-2-METHYL-ACRYLIC ACID typically involves the reaction of 2,4-dichlorobenzaldehyde with methacrylic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-DICHLORO-PHENYL)-2-METHYL-ACRYLIC ACID undergoes several types of chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Substitution: Halogen atoms can be substituted with other functional groups.
Polymerization: Can undergo polymerization to form polymers with various applications.
Common Reagents and Conditions
Esterification: Typically involves acid-catalyzed condensation with alcohols.
Substitution: Requires nucleophilic reagents under appropriate conditions.
Polymerization: Initiated by free radicals or other polymerization initiators.
Major Products Formed
Esters: Formed from esterification reactions.
Substituted Derivatives: Formed from substitution reactions.
Polymers: Formed from polymerization reactions.
Scientific Research Applications
3-(2,4-DICHLORO-PHENYL)-2-METHYL-ACRYLIC ACID has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,4-DICHLORO-PHENYL)-2-METHYL-ACRYLIC ACID involves its interaction with specific molecular targets and pathways. The compound can undergo polymerization to form functional polymers, which can interact with various biological and chemical systems. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methacrylic Acid: Shares the methacrylic acid moiety but lacks the 2,4-dichlorophenyl group.
Acrylic Acid: Similar structure but with different substituents.
2,4-Dichlorophenylacetic Acid: Similar aromatic substitution pattern but different functional group.
Uniqueness
3-(2,4-DICHLORO-PHENYL)-2-METHYL-ACRYLIC ACID is unique due to the presence of both the methacrylic acid moiety and the 2,4-dichlorophenyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in polymer chemistry and material science .
Properties
Molecular Formula |
C10H8Cl2O2 |
---|---|
Molecular Weight |
231.07 g/mol |
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C10H8Cl2O2/c1-6(10(13)14)4-7-2-3-8(11)5-9(7)12/h2-5H,1H3,(H,13,14)/b6-4+ |
InChI Key |
RRFQDBWWFNMLQO-GQCTYLIASA-N |
SMILES |
CC(=CC1=C(C=C(C=C1)Cl)Cl)C(=O)O |
Isomeric SMILES |
C/C(=C\C1=C(C=C(C=C1)Cl)Cl)/C(=O)O |
Canonical SMILES |
CC(=CC1=C(C=C(C=C1)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.